Home > Products > Screening Compounds P102802 > Cumyl-CB-megaclone
Cumyl-CB-megaclone -

Cumyl-CB-megaclone

Catalog Number: EVT-10953085
CAS Number:
Molecular Formula: C25H26N2O
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cumyl-CB-megaclone is classified as a synthetic cannabinoid receptor agonist, specifically targeting the human cannabinoid receptor 1 (hCB1). Its pharmacological profile shows a high binding affinity to this receptor, making it a potent psychoactive substance. The compound is part of a broader category of new psychoactive substances that mimic the effects of natural cannabinoids found in cannabis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cumyl-CB-megaclone involves several steps that utilize standard organic chemistry techniques. Initial methods include the use of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) for characterization. The synthesis pathway typically starts with commercially available precursors, followed by various chemical transformations such as N-alkylation and hydrolysis to yield the final product.

Key steps in the synthesis include:

  • N-Alkylation: This step involves reacting chloroindoles with appropriate alkylating agents.
  • Trifluoroacetylation: The introduction of trifluoroacetyl groups enhances the reactivity of intermediates.
  • Hydrolysis: Converting trifluoroacetyl compounds into carboxylic acids prior to final activation and coupling reactions.

The final product is purified and characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy.

Molecular Structure Analysis

Structure and Data

The molecular formula for Cumyl-CB-megaclone is C25H28N2OC_{25}H_{28}N_{2}O, with a molecular weight of approximately 372.5 g/mol. The compound features a complex structure that includes:

  • A γ-carboline backbone
  • A cyclohexylmethyl side chain
  • A phenylpropan-2-yl substituent

The structural integrity and stereochemistry are confirmed through various spectroscopic techniques, including NMR and infrared spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Cumyl-CB-megaclone undergoes several chemical reactions that are crucial for its metabolism and pharmacological activity. Notable reactions include:

  • Hydroxylation: This metabolic process leads to the formation of monohydroxylated metabolites, which serve as reliable markers for consumption.
  • Dealkylation: This reaction can result in the formation of less active metabolites.
  • Thermal Degradation: When exposed to high temperatures (e.g., during smoking), Cumyl-CB-megaclone can degrade into other compounds, which may also exhibit psychoactive effects.

These reactions are essential for understanding both the pharmacokinetics and potential toxicity associated with the use of this synthetic cannabinoid.

Mechanism of Action

Process and Data

Cumyl-CB-megaclone exerts its psychoactive effects primarily through its action on the hCB1 receptor. Upon binding, it activates the receptor, leading to various downstream signaling pathways that result in altered neurotransmitter release. Key data points include:

  • Binding Affinity: The compound has a dissociation constant (KiK_i) of approximately 1.01 nM, indicating strong binding to the hCB1 receptor.
  • Efficacy: It demonstrates high efficacy with an effective concentration (EC50EC_{50}) of 1.22 nM, significantly surpassing many other synthetic cannabinoids in its class.

This mechanism underlies its psychoactive effects, which can include euphoria, altered perception, and potential adverse reactions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Cumyl-CB-megaclone include:

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents but limited data on aqueous solubility.

Chemical properties relevant to its analysis include:

  • Melting Point: Not extensively documented but inferred from similar compounds.
  • Boiling Point: Also not well-characterized due to limited experimental data.

Analytical methods such as GC-MS and LC-QToF-MS provide critical insights into its stability and degradation pathways.

Applications

Scientific Uses

Cumyl-CB-megaclone has primarily been studied within the context of drug abuse research due to its classification as a new psychoactive substance. Its applications include:

  • Forensic Toxicology: Used as a marker for identifying synthetic cannabinoid use in biological samples.
  • Pharmacological Research: Investigated for its binding properties and metabolic pathways to understand its effects compared to other cannabinoids.

Research continues into its potential therapeutic uses, although caution is warranted given its psychoactive nature and associated risks.

Introduction to Cumyl-CB-Megaclone in the Context of Novel Psychoactive Substances (NPS)

Emergence and Prevalence in the European Synthetic Cannabinoid Market

Cumyl-CB-Megaclone (chemical name: 2,5-Dihydro-2-(1-methyl-1-phenylethyl)-5-(cyclobutylmethyl)-1H-pyrido[4,3-b]indol-1-one) emerged as a significant synthetic cannabinoid receptor agonist within the European designer drug market, first being identified in Hungary in April 2020 [1]. This compound represented a structural shift from earlier synthetic cannabinoids by incorporating a cyclobutylmethyl side chain rather than the previously prevalent pentyl or fluoropentyl chains. Initial identifications occurred through forensic analysis of seized herbal blends, with Hungary's notification marking the first formal documentation of this substance in the European Union's Early Warning System [1] [3].

Following its initial detection, Cumyl-CB-Megaclone exhibited a characteristic diffusion pattern across European countries. By the fourth quarter of 2019, the substance appeared in the Netherlands, and by September 2020, it was identified in Spanish seizures [3]. The compound was predominantly distributed as an active component sprayed onto plant material for smoking, reflecting the established distribution model for synthetic cannabinoid products. The prevalence of Cumyl-CB-Megaclone peaked during 2020, coinciding with legislative actions against structurally related compounds such as Cumyl-PeGaClone and its fluorinated analogue Cumyl-5F-PeGaClone, which were added to Germany's Narcotics Act (Betäubungsmittelgesetz) in 2018 and 2019, respectively [3]. This temporal pattern illustrates the dynamic responsiveness of the synthetic cannabinoid market to regulatory pressures, with novel compounds emerging to replace scheduled substances.

Table: Emergence Timeline of Cumyl-CB-Megaclone in Europe

TimelineEvent
April 2020First identification in Hungary, formally notified to EU Early Warning System
Q4 2019Appearance in Netherlands drug market
September 2020Identification in Spanish seizures
2020Documentation in herbal blends by German customs and state police

Structural Classification Within γ-Carboline-1-One Core Derivatives

Cumyl-CB-Megaclone belongs to the structurally distinct γ-carboline class of synthetic cannabinoids, characterized by a pyrido[4,3-b]indole core with a ketone functional group at the 1-position (γ-carboline-1-one) [1] [3]. This molecular architecture differentiates it from the more common indole-, indazole-, or β-carboline-based synthetic cannabinoid receptor agonists prevalent in earlier generations of designer cannabinoids. The γ-carboline structure consists of a pyridine ring fused with an indole skeleton, with the specific isomeric arrangement positioning the pyridine nitrogen adjacent to the indole nitrogen in a [4,3-b] configuration [2] [4].

Within this structural class, Cumyl-CB-Megaclone (systematic name: 5-(Bicyclo[2.2.1]hept-2-yl)methyl)-2-(2-phenylpropan-2-yl)-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one) features two critical structural modifications that define its pharmacological profile and legislative status. The compound retains the cumyl moiety (2-phenylpropan-2-yl group) attached to the nitrogen atom at position 2 of the γ-carboline core, a feature shared with earlier synthetic cannabinoids such as Cumyl-PeGaClone [3]. The defining innovation lies in the substitution at position 5 with a cyclobutylmethyl (CBM) side chain (CH₂-cyclobutane), replacing the traditional pentyl or fluoropentyl chains. This cyclobutylmethyl appendage creates distinctive steric and electronic properties that influence receptor binding affinity and circumvent existing molecular group definitions in drug legislation [1] [3]. The compound has a molecular formula of C₂₅H₂₆N₂O and a molar mass of 370.496 g·mol⁻¹, with the cyclobutane ring contributing to reduced conformational flexibility compared to linear alkyl chains [1] [7].

Role of Cumyl-CB-Megaclone in Circumventing Legislative Frameworks

The emergence of Cumyl-CB-Megaclone exemplifies a strategic response to evolving drug control legislation across the European Union, particularly targeting Germany's New Psychoactive Substances Act (Neue-psychoaktive-Stoffe-Gesetz, NpSG) [3]. When German authorities added the "PeGaClone" core structure (γ-carbolinone derivatives with pentyl or fluoropentyl chains) to the NpSG's controlled group definitions in June 2019, manufacturers systematically modified the side chain to create legally distinct analogues. The introduction of the cyclobutylmethyl side chain in Cumyl-CB-Megaclone deliberately exploited a loophole in the NpSG's molecular descriptors, which did not account for this specific cyclic alkyl modification [3].

Forensic data demonstrates the commercial impact of this legislative circumvention strategy. Following the scheduling of Cumyl-5F-PeGaClone under the German Narcotics Act in July 2019, seizures of the scheduled compound decreased significantly. Simultaneously, Cumyl-CB-Megaclone emerged as a replacement substance designed to maintain pharmacological activity while avoiding legal restrictions [3]. Analytical data from German customs and police seizures documented its presence in herbal blends throughout 2020, confirming its distribution as a purportedly legal alternative. The compound was identified alongside structurally related analogues such as Cumyl-CBMICA and Cumyl-CBMINACA, collectively representing a new structural class of synthetic cannabinoids specifically engineered to bypass controlled substance definitions based on side chain characteristics [3].

Table: Regulatory Framework Modifications and Market Response

Regulatory ActionMarket Response
June 2019: NpSG amendment to control "PeGaClone" coreDevelopment of cyclobutylmethyl (CBM) side chain derivatives
July 2019: Cumyl-5F-PeGaClone added to Narcotics ActDecreased seizures of scheduled compound; emergence of Cumyl-CB-Megaclone
Post-2019: Continued refinement of NpSG group definitionsSubsequent development of norbornyl methyl (NBM) side chain derivatives

Properties

Product Name

Cumyl-CB-megaclone

IUPAC Name

5-(cyclobutylmethyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C25H26N2O/c1-25(2,19-11-4-3-5-12-19)27-16-15-22-23(24(27)28)20-13-6-7-14-21(20)26(22)17-18-9-8-10-18/h3-7,11-16,18H,8-10,17H2,1-2H3

InChI Key

VOCGZWPYRQJUMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CC5CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.